molecular formula C11H9I B13746490 2-Iodo-1-methylnaphthalene CAS No. 36262-68-7

2-Iodo-1-methylnaphthalene

Cat. No.: B13746490
CAS No.: 36262-68-7
M. Wt: 268.09 g/mol
InChI Key: YBLJFOPUJKFWFY-UHFFFAOYSA-N
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Description

2-Iodo-1-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-methylnaphthalene typically involves the iodination of 1-methylnaphthalene. One common method is the Sandmeyer reaction, where 1-methylnaphthalene is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methylnaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form 1-methylnaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, nitriles, or ethers.

    Oxidation: Products include 2-iodo-1-naphthoic acid or 2-iodo-1-naphthaldehyde.

    Reduction: The major product is 1-methylnaphthalene.

Scientific Research Applications

2-Iodo-1-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1-methylnaphthalene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The methyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Iodonaphthalene: Similar structure but with the iodine atom at the first position.

    2-Iodo-6-methylnaphthalene: Another derivative with a different substitution pattern.

Uniqueness

The presence of both substituents in specific positions allows for unique interactions and transformations that are not possible with other similar compounds .

Properties

IUPAC Name

2-iodo-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLJFOPUJKFWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704741
Record name 2-Iodo-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36262-68-7
Record name 2-Iodo-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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